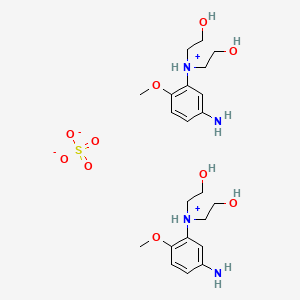
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate is a complex organic compound with the molecular formula C22H38N4O10S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate typically involves the reaction of 5-amino-2-methoxyphenol with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate include:
- Bis(2-hydroxyethyl)ammonium hydrogen sulphate
- N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
CAS No. |
93841-26-0 |
|---|---|
Molecular Formula |
C22H38N4O10S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(5-amino-2-methoxyphenyl)-bis(2-hydroxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C11H18N2O3.H2O4S/c2*1-16-11-3-2-9(12)8-10(11)13(4-6-14)5-7-15;1-5(2,3)4/h2*2-3,8,14-15H,4-7,12H2,1H3;(H2,1,2,3,4) |
InChI Key |
JJQFXEZZJHYJAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)[NH+](CCO)CCO.COC1=C(C=C(C=C1)N)[NH+](CCO)CCO.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


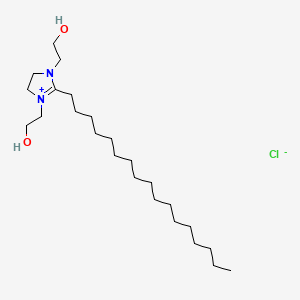
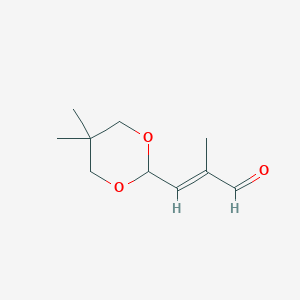


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

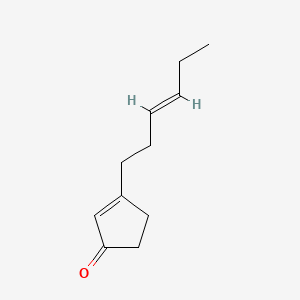
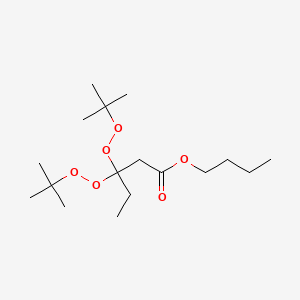
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

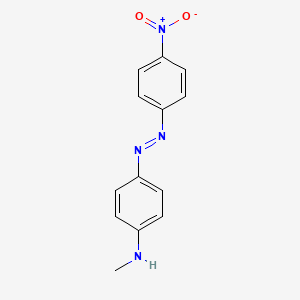


![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
